Cas no 82827-09-6 (6-bromo-1,2-dihydroisoquinolin-1-one)

6-bromo-1,2-dihydroisoquinolin-1-one structure
82827-09-6 structure
Product Name:6-bromo-1,2-dihydroisoquinolin-1-one
N.o CAS:82827-09-6
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD07374394
CID:706507
PubChem ID:15885182
Update Time:2024-10-27

6-bromo-1,2-dihydroisoquinolin-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6-bromo-
    • 6-Bromo-2H-isoquinolin-1-one
    • 6-bromo-2H-isoquinoline-1-one
    • 6-BroMoisoquinolin-1-ol
    • 6-Bromoisoquinolin-1-one
    • 6-bromo-1,2-dihydro-1-oxoisoquinoline
    • 6-bromoisoquinolinone
    • 6-bromoisoquinolone
    • 6-bromo-1,2-dihydroisoquinolin-1-one
    • 6-Bromo-1(2H)-isoquinolinone (ACI)
    • AC-28293
    • FS-2806
    • SCHEMBL7588
    • AKOS015834789
    • 82827-09-6
    • 6-bromo-1-hydroxylisoquinoline
    • 6-bromo-1(2H)-Isoquinolinone
    • SY025972
    • Z1741974434
    • AB39354
    • DTXSID80579123
    • GS-4277
    • MFCD07374394
    • EN300-86225
    • 6-Bromo-1-hydroxyisoquinoline
    • J-518329
    • 1(2H)-Isoquinolinone, 6-bromo-
    • s10300
    • AKOS022530718
    • CS-B0782
    • ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • DB-075883
    • MDL: MFCD07374394
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
    • Chave InChI: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2)Br)C=CN1

Propriedades Computadas

  • Massa Exacta: 222.96300
  • Massa monoisotópica: 222.96328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 29.1Ų

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.6±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 442.6°C at 760 mmHg
  • Ponto de Flash: 221.5±28.7 °C
  • PSA: 32.86000
  • LogP: 2.29060
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C

6-bromo-1,2-dihydroisoquinolin-1-one Informações de segurança

6-bromo-1,2-dihydroisoquinolin-1-one Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    中国海关编码:

    2933790090

    概述:

    2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

6-bromo-1,2-dihydroisoquinolin-1-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A422731-250mg
6-Bromoisoquinolin-1(2H)-one
82827-09-6 97%
250mg
$11.0 2025-04-16
Ambeed
A422731-1g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 97%
1g
$14.0 2025-04-16
Ambeed
A422731-5g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 97%
5g
$44.0 2025-04-16
Ambeed
A422731-10g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 97%
10g
$80.0 2025-04-16
Ambeed
A422731-25g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 97%
25g
$198.0 2025-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YQ932-200mg
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
200mg
77.0CNY 2021-08-04
Chemenu
CM104716-10g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
10g
$240 2021-08-06
Chemenu
CM104716-25g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
25g
$396 2021-08-06
Chemenu
CM104716-50g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
50g
$726 2021-08-06
Chemenu
CM104716-100g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
100g
$1298 2021-08-06

6-bromo-1,2-dihydroisoquinolin-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Carbonyldiiodo[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobal… Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
Referência
Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones
Rana, Tamanna; et al, ACS Omega, 2023, 8(28), 25262-25271

Método de produção 3

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
2.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referência
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
1.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
2.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Método de produção 6

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referência
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Dicarbonyl(η5-cyclopentadienyl)cobalt Solvents: 2,2,2-Trifluoroethanol ;  24 h, rt
Referência
Cp*Co(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones
Jothi Murugan, Shanmugarajan; et al, Journal of Organic Chemistry, 2023, 88(3), 1578-1589

Método de produção 8

Condições de reacção
1.1 Catalysts: Cesium acetate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Methanol ;  16 h, rt → 45 °C
Referência
Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent
Webb, Nicola J.; et al, Organic Letters, 2014, 16(18), 4718-4721

Método de produção 9

Condições de reacção
1.1 Reagents: Silver acetate Catalysts: Potassium bicarbonate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Benzonitrile ;  24 h, 80 °C
Referência
Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide
Sun, Rui; et al, Organic Letters, 2019, 21(23), 9425-9429

Método de produção 10

Condições de reacção
1.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Método de produção 11

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referência
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
1.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referência
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Método de produção 13

Condições de reacção
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
2.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
3.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

6-bromo-1,2-dihydroisoquinolin-1-one Raw materials

6-bromo-1,2-dihydroisoquinolin-1-one Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.